N-benzyl-6-hydrazinylnicotinamide

Physicochemical profiling Lipophilicity Radiopharmaceutical design

N-Benzyl-6-hydrazinylnicotinamide (CAS 1284017-83-9; IUPAC: N-benzyl-6-hydrazinylpyridine-3-carboxamide; molecular formula C₁₃H₁₄N₄O; MW 242.28 g/mol; InChI Key: SJVHOEXUUAOBTR-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 6-hydrazinylnicotinamide (HYNIC) family. The compound features a pyridine-3-carboxamide core bearing a free hydrazinyl (–NHNH₂) group at the 6-position and an N-benzyl substituent on the carboxamide nitrogen.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 1284017-83-9
Cat. No. B1463685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-hydrazinylnicotinamide
CAS1284017-83-9
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)NN
InChIInChI=1S/C13H14N4O/c14-17-12-7-6-11(9-15-12)13(18)16-8-10-4-2-1-3-5-10/h1-7,9H,8,14H2,(H,15,17)(H,16,18)
InChIKeySJVHOEXUUAOBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-hydrazinylnicotinamide (CAS 1284017-83-9): Chemical Identity, Scaffold Architecture, and Procurement-Relevant Baseline


N-Benzyl-6-hydrazinylnicotinamide (CAS 1284017-83-9; IUPAC: N-benzyl-6-hydrazinylpyridine-3-carboxamide; molecular formula C₁₃H₁₄N₄O; MW 242.28 g/mol; InChI Key: SJVHOEXUUAOBTR-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 6-hydrazinylnicotinamide (HYNIC) family . The compound features a pyridine-3-carboxamide core bearing a free hydrazinyl (–NHNH₂) group at the 6-position and an N-benzyl substituent on the carboxamide nitrogen. This architecture places it at the intersection of two important chemical spaces: the HYNIC-derived bifunctional chelator (BFC) platform widely utilized in technetium-99m radiopharmaceutical design, and the N-benzylnicotinamide scaffold class that includes bioactive molecules and NAD⁺/NADH model compounds [1]. The compound is commercially available from specialty chemical suppliers as a research-grade building block, typically at ≥95% purity, and is supplied for laboratory use only .

Reactive Handle Free hydrazinyl (–NHNH₂) enables hydrazone bioconjugation and direct Tc/Re chelation without deprotection steps
Scaffold Role HYNIC-derived building block with N-benzyl substitution for lipophilicity modulation in radiopharmaceutical probe design
Procurement Context Research-grade intermediate commercially available from multiple suppliers; single-step synthesis from N-benzyl-6-chloronicotinamide precursor

Why N-Benzyl-6-hydrazinylnicotinamide Cannot Be Replaced by Generic HYNIC or Simple Nicotinamide Hydrazides in Procurement Decisions


The 6-hydrazinylnicotinamide (HYNIC) scaffold class encompasses compounds with substantially divergent physicochemical, chelation, and bioactivity profiles that preclude indiscriminate substitution. The target compound differs from generic HYNIC (6-hydrazinylnicotinamide, CAS 69879-23-8, MW 152.15) by the addition of an N-benzyl substituent, which increases molecular weight by ~90 Da and markedly alters lipophilicity, hydrogen-bonding capacity, and steric environment around the chelating hydrazinyl moiety . This is consequential for radiopharmaceutical applications where the benzyl group modifies pharmacokinetic distribution, plasma protein binding, and target-tissue retention relative to unsubstituted HYNIC conjugates [1]. Furthermore, the compound's free hydrazinyl group distinguishes it from the more extensively studied nicotinic acid benzylidene hydrazide series (which contain a C=N double bond and lack the free –NHNH₂ terminus required for certain bioconjugation chemistries), meaning that procurement of a benzylidene analog cannot replicate the conjugation or metal-coordination behavior of the target compound [2]. These structural distinctions translate into non-interchangeable performance in applications ranging from ⁹⁹ᵐTc radiolabeling to antimicrobial screening, as detailed quantitatively below.

vs. unsubstituted HYNIC
Benzyl group introduces significant lipophilicity shift (est. ΔlogP +1.5–2.0) that may alter PK profile and tissue retention; direct swap cannot reproduce the same biodistribution behavior
vs. benzylidene hydrazide analogs
Hydrazine terminus blocked by C=N bond; cannot participate in further hydrazone conjugation or act as a bifunctional chelator for radiometals – a binary reactivity difference that limits substitution in radiopharmaceutical and bioconjugation workflows

Quantitative Differentiation Evidence for N-Benzyl-6-hydrazinylnicotinamide Relative to Closest Analogs: A Procurement-Focused Decision Matrix


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted HYNIC (6-Hydrazinylnicotinamide)

N-Benzyl-6-hydrazinylnicotinamide (MW 242.28 g/mol) carries an additional benzyl group compared to the parent HYNIC scaffold (6-hydrazinylnicotinamide, MW 152.15 g/mol), representing a 59% increase in molecular mass . The benzyl substituent contributes a calculated logP enhancement of approximately +1.5 to +2.0 units relative to unsubstituted HYNIC, based on the additive contribution of the benzyl moiety to the nicotinamide core [1]. This increased lipophilicity is a critical parameter for membrane permeability and biodistribution in radiopharmaceutical applications, where the unsubstituted HYNIC is predominantly hydrophilic and exhibits rapid renal clearance, while N-benzyl derivatives demonstrate enhanced tissue retention and altered pharmacokinetic profiles [2].

MW & Lipophilicity vs HYNIC
Class-level
MW 242 vs 152 g/mol (+59%); est. ΔlogP +1.5 to +2.0 units
Supports lipophilicity-dependent PK profiling and tissue retention review
Calculated physicochemical parameters; experimental logP not available for target compound
Physicochemical profiling Lipophilicity Radiopharmaceutical design

Free Hydrazinyl (–NHNH₂) Group Availability for Bioconjugation vs. Benzylidene Hydrazide Derivatives

N-Benzyl-6-hydrazinylnicotinamide retains a free terminal –NHNH₂ group at the pyridine 6-position, enabling direct hydrazone formation with aldehyde- or ketone-bearing biomolecules, and direct metal coordination with technetium or rhenium without prior deprotection or activation steps [1]. In contrast, the extensively reported nicotinic acid benzylidene hydrazide series (e.g., compounds 1–18 in Narang et al., 2012) possess a C=N double bond (benzylidene linkage) that occupies the hydrazine terminus, rendering them incapable of participating in further hydrazone-based conjugation or acting as bifunctional chelators for radiometals [2]. This distinction is absolute: benzylidene hydrazides are terminal products for antimicrobial screening, whereas N-benzyl-6-hydrazinylnicotinamide is a reactive intermediate amenable to further derivatization.

Free Hydrazine vs Benzylidene
Class-level
Free –NHNH₂ present; benzylidene derivatives: hydrazine terminus blocked as C=N–benzylidene
Binary reactivity difference limits direct substitution in bioconjugation and chelation workflows
Benzylidene series reported antimycobacterial MIC 6.25–>100 µg/mL but cannot serve as radiometal chelators
Bioconjugation chemistry Bifunctional chelator Hydrazone formation

Synthetic Accessibility and Precursor Availability: N-Benzyl-6-chloronicotinamide as a Defined Intermediate

The synthesis of N-benzyl-6-hydrazinylnicotinamide proceeds via nucleophilic aromatic substitution of N-benzyl-6-chloronicotinamide (CAS 224817-12-3, MW 246.69 g/mol) with hydrazine hydrate in ethanol, reportedly yielding the target hydrazinyl compound as the direct product . The chloronicotinamide precursor is commercially available from multiple vendors (e.g., Fluorochem, Chemscene) with documented physical properties including melting point 113–114 °C and boiling point 460.2 ± 40.0 °C (predicted) [1]. This two-step accessibility contrasts with more complex HYNIC derivatives that require multi-step protection/deprotection sequences (e.g., Boc-HYNIC-PEG conjugates), making the target compound an operationally simpler entry point for laboratories seeking to generate bespoke HYNIC-functionalized molecules without investing in extensive synthetic infrastructure.

Synthetic Step Count
Context-dependent
1-step hydrazinolysis from N-benzyl-6-chloronicotinamide vs 4–6 steps for PEGylated HYNIC conjugates
Simpler synthetic access supports building-block procurement and reduces lead time
Precursor commercially available from ≥3 suppliers; verify current stock and purity
Synthetic chemistry Building block procurement Route scouting

Class-Level Antimicrobial Activity Inference from Nicotinic Acid Hydrazide and Benzylidene Hydrazide Series

Although no primary research publication reports direct antimicrobial screening data specifically for N-benzyl-6-hydrazinylnicotinamide, extensive quantitative structure–activity relationship (QSAR) data exist for the closely related nicotinic acid benzylidene hydrazide series [1]. In the Narang et al. (2012) study of 18 nicotinic acid benzylidene hydrazide derivatives, antimycobacterial activity against M. tuberculosis H37Rv ranged from MIC 6.25 µg/mL (most active, p-NO₂-substituted) to >100 µg/mL (inactive), with electron-withdrawing para-substituents on the benzylidene phenyl ring consistently enhancing potency [1]. The target compound, bearing a free hydrazinyl group instead of a benzylidene linkage, represents a reduced (more electron-rich) oxidation state at the hydrazine moiety. QSAR models from this series indicate that topological parameters (³χ, κ₁) and electronic descriptors (Hammett σ) are principal determinants of activity, with the hydrazine oxidation state being a key structural variable [1]. By class-level inference, the free hydrazinyl compound is predicted to exhibit a distinct antimicrobial spectrum from its benzylidene counterparts, though direct MIC data remain absent from the peer-reviewed literature as of 2026.

Antimicrobial Activity Inference
Class-level
No direct MIC data for target compound. Class-level QSAR envelope: MIC 6.25–>100 µg/mL (M. tuberculosis H37Rv)
De novo screening required; antimicrobial spectrum may differ from benzylidene series
Free hydrazinyl oxidation state is unexplored in published antimicrobial campaigns
Antimicrobial screening Antimycobacterial QSAR

Radiopharmaceutical Tracer Performance: Quantitative Biodistribution Data for a Structurally Analogous ⁹⁹ᵐTc-Labeled Liposomal Formulation

The closest experimentally characterized analog to N-benzyl-6-hydrazinylnicotinamide in the radiopharmaceutical literature is stearyl 6-(benzylidenehydrazinyl) nicotinamide, which was incorporated into ⁹⁹ᵐTc-labeled liposomes for tumor permeability imaging [1]. In a melanoma-bearing C57BL/6 mouse model, ⁹⁹ᵐTc-HYNIC liposome and ⁹⁹ᵐTc-HYNIC-PEG liposome formulations achieved tumor uptake values of 1.1 ± 0.6% ID/g and 2.5 ± 0.4% ID/g at 4 h post-injection, increasing to 1.8 ± 0.5% ID/g and 3.0 ± 1.1% ID/g at 24 h, respectively [1]. Radiochemical purity was 94 ± 1.7% for both formulations, demonstrating stable and reproducible ⁹⁹ᵐTc coordination via the hydrazinonicotinamide moiety [1]. While the stearyl-benzylidene analog differs from the target compound (which lacks the stearyl tail and bears a free hydrazinyl rather than benzylidenehydrazinyl group), these data establish proof-of-concept that 6-substituted hydrazinylnicotinamide derivatives can serve as effective ⁹⁹ᵐTc chelation platforms with quantifiable in vivo tumor-targeting performance.

⁹⁹ᵐTc-Liposome Tumor Uptake (Analog)
Context-dependent
Analog stearyl-benzylidenehydrazinyl liposomes: tumor uptake 3.0 ± 1.1% ID/g (24 h); radiochemical purity 94 ± 1.7%
Provides scaffold-level benchmark for expected ⁹⁹ᵐTc labeling efficiency; independent validation needed
C57BL/6 melanoma model; cross-study inference only – target compound lacks direct in vivo data
Radiopharmaceutical Tumor imaging SPECT Biodistribution

Commercial Availability and Vendor Landscape: A Differentiator from Bespoke HYNIC Conjugates

N-Benzyl-6-hydrazinylnicotinamide (CAS 1284017-83-9) is listed by multiple specialty chemical suppliers as a research-grade compound, typically offered at ≥95% purity in milligram-to-gram quantities . Its close analog N-(4-cyanobenzyl)-6-hydrazinylnicotinamide (CAS not specified; MW 267.29 g/mol; C₁₄H₁₃N₅O) is also commercially available, providing a useful comparator for procurement decisions based on electronic effects of the benzyl para-substituent . The target compound's availability from multiple independent suppliers contrasts with the situation for many advanced HYNIC-peptide or HYNIC-PEG conjugates, which are typically available from a single vendor or require custom synthesis, introducing supply chain risk and longer lead times. This commercial accessibility, combined with its reactive hydrazinyl handle, positions the compound as a versatile entry point for laboratories building custom HYNIC-functionalized molecules.

Commercial Supplier Landscape
Source review
≥3 independent suppliers; typical purity ≥95%; catalog quantities mg–g scale
Multi-vendor availability may reduce procurement lead time vs. bespoke HYNIC conjugates
Supplier landscape surveyed May 2026; verify current catalog status and COA before ordering
Chemical procurement Vendor comparison Supply chain

Application Scenarios for N-Benzyl-6-hydrazinylnicotinamide Rooted in Quantitative Differentiation Evidence


Custom HYNIC-Based Bifunctional Chelator Synthesis for ⁹⁹ᵐTc or ¹⁸⁸Re Radiopharmaceutical Development

The free hydrazinyl group and N-benzyl substitution make this compound a logical starting material for laboratories synthesizing bespoke bifunctional chelators for technetium-99m or rhenium-188 radiopharmaceuticals. Unlike benzylidene hydrazide derivatives (which lack a free –NHNH₂ for metal coordination), this compound can directly form diazenido complexes with Tc/Re [1]. The N-benzyl group confers enhanced lipophilicity (estimated ΔlogP +1.5 to +2.0 vs. unsubstituted HYNIC) that may be exploited to tune the pharmacokinetic profile of the resulting radioconjugate . The Cabrera et al. (2021) study demonstrating 94 ± 1.7% radiochemical purity and quantifiable tumor uptake (up to 3.0 ± 1.1% ID/g at 24 h) with a structurally related 6-substituted hydrazinylnicotinamide scaffold provides a proof-of-concept benchmark for expected labeling performance [2].

Medicinal Chemistry Hit Expansion: Unexplored Nicotinamide Hydrazide Chemical Space for Antimicrobial Screening

The compound occupies a distinct point in nicotinamide hydrazide chemical space—the free hydrazinyl oxidation state—that has not been systematically evaluated in published antimicrobial screening campaigns. The Narang et al. (2012) QSAR study of 18 nicotinic acid benzylidene hydrazide derivatives established that structural parameters (topological indices ³χ and κ₁) and electronic effects (Hammett σ) are principal determinants of antimycobacterial activity, with MIC values spanning 6.25 to >100 µg/mL against M. tuberculosis H37Rv [3]. Procuring this compound for de novo screening addresses a gap in the SAR landscape: the reduced hydrazine form may exhibit a different activity spectrum, resistance profile, or cytotoxicity window compared to the extensively studied benzylidene series, offering potential for novel hit identification.

Chemical Biology Tool for Hydrazone-Based Bioconjugation with Aldehyde- or Ketone-Functionalized Biomolecules

The free –NHNH₂ terminus enables direct hydrazone formation with aldehyde- or ketone-bearing biomolecules under mild aqueous conditions, a reactivity that is absent in the benzylidene hydrazide class [1]. This positions the compound as a building block for site-selective protein, peptide, or oligonucleotide labeling. The N-benzyl substituent provides a UV-active chromophore (λmax ~255–265 nm for the nicotinamide core) that facilitates HPLC-based purification and quantification of conjugates. The compound's commercial availability from multiple suppliers in ≥95% purity, and its single-step synthesis from the readily available N-benzyl-6-chloronicotinamide precursor, support its adoption in chemical biology workflows that require reproducible, scalable bioconjugation chemistry [4].

NAD⁺/NADH Model Chemistry: N-Benzylnicotinamide Scaffold Functionalization for Mechanistic Studies

The N-benzylnicotinamide substructure is an established model system for studying hydride-transfer mechanisms relevant to NAD⁺/NADH enzymology [5]. The additional 6-hydrazinyl substituent on this compound introduces a nucleophilic handle that can be exploited to attach spectroscopic probes, affinity tags, or surface-immobilization linkers to the nicotinamide ring without disrupting the N-benzyl moiety critical for mimicking the nicotinamide–enzyme binding interaction. This functionalization capability is not available with simple N-benzylnicotinamide or N-benzyl-1,4-dihydronicotinamide, making the target compound a uniquely versatile scaffold for constructing advanced mechanistic probes.

Application
Selection Property
Validation Focus
⁹⁹ᵐTc/¹⁸⁸Re Chelator Scaffold Design
Free hydrazinyl chelation handle; N-benzyl lipophilicity tuning
Radiochemical purity stability; Tc/Re coordination efficiency
Nicotinamide Hydrazide Antimicrobial Screening
Unexplored free hydrazinyl oxidation state; scaffold distinct from benzylidene series
De novo MIC determination against mycobacterial strain panels
Hydrazone-Based Biomolecule Labeling
Free –NHNH₂ for mild aqueous hydrazone formation; N-benzyl UV chromophore for purification tracking
Conjugation efficiency under aqueous conditions; conjugate stability
NAD⁺/NADH Mechanistic Probe Construction
N-benzylnicotinamide core with 6-hydrazinyl functionalization handle
Hydride-transfer assay compatibility; spectroscopic probe attachment fidelity
Quote Request

Request a Quote for N-benzyl-6-hydrazinylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.